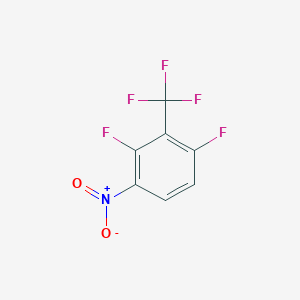

1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,3-difluoro-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F5NO2/c8-3-1-2-4(13(14)15)6(9)5(3)7(10,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVUDOJHWVTRRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30575751 | |

| Record name | 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123973-36-4 | |

| Record name | 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30575751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two fluorine atoms, a nitro group, and a trifluoromethyl group, imparts a distinct set of electronic and steric properties. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this versatile building block. The presence of multiple electron-withdrawing groups activates the benzene ring, making it a valuable precursor for complex molecular architectures. The trifluoromethyl moiety, in particular, is a well-established bioisostere for various functional groups and is known to enhance the metabolic stability, lipophilicity, and bioavailability of drug candidates.[1][2][3]

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 123973-36-4 | N/A |

| Molecular Formula | C₇H₂F₅NO₂ | N/A |

| Molecular Weight | 227.09 g/mol | [4] |

| Appearance | Light yellow to yellow liquid | N/A |

| Boiling Point (Predicted) | 215.8 ± 35.0 °C at 760 mmHg | [4] |

| Density (Predicted) | 1.585 ± 0.06 g/cm³ | N/A |

| Storage Temperature | 2-8°C | N/A |

Synthesis Methodology

The synthesis of this compound is anticipated to proceed via the nitration of a suitable difluoro(trifluoromethyl)benzene precursor. This approach is a standard and effective method for the introduction of a nitro group onto an activated aromatic ring.

Proposed Synthetic Route: Electrophilic Nitration

A plausible and efficient method for the synthesis of this compound involves the direct nitration of 1,3-difluoro-2-(trifluoromethyl)benzene. The electron-withdrawing nature of the fluorine and trifluoromethyl groups deactivates the ring towards electrophilic substitution; however, the directing effects of these substituents and the use of strong nitrating agents can achieve the desired product. The fluorine and trifluoromethyl groups are ortho, para-directing, but with deactivating properties. The substitution pattern of the starting material would likely favor nitration at the C4 position due to the combined directing influence of the substituents.

Caption: Proposed synthesis via electrophilic nitration.

Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the nitration of similar fluorinated aromatic compounds.

Materials:

-

1,3-Difluoro-2-(trifluoromethyl)benzene

-

Fuming nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C using an ice bath.

-

Slowly add 1,3-difluoro-2-(trifluoromethyl)benzene to the cooled sulfuric acid while maintaining the temperature at 0°C.

-

Add fuming nitric acid dropwise to the reaction mixture over a period of 30 minutes, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, carefully pour the reaction mixture onto crushed ice.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the heavily electron-deficient nature of the aromatic ring. This makes it an excellent substrate for nucleophilic aromatic substitution (SNAᵣ) reactions.

Nucleophilic Aromatic Substitution (SNAᵣ)

The fluorine atoms on the ring are highly activated towards displacement by nucleophiles due to the strong electron-withdrawing effects of the adjacent nitro and trifluoromethyl groups. The fluorine at the C1 position is particularly susceptible to substitution due to the para-nitro group and ortho-trifluoromethyl group. This high reactivity allows for the introduction of a wide range of nucleophiles, such as amines, alkoxides, and thiolates, providing a versatile platform for the synthesis of more complex molecules.

Caption: General mechanism of SNAr reaction.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine and trifluoromethyl groups into organic molecules is a widely used strategy in modern drug design to enhance pharmacological properties.[1][2][3] this compound serves as a valuable building block for the synthesis of novel therapeutic agents.

-

Metabolic Stability: The trifluoromethyl group is resistant to oxidative metabolism, which can increase the half-life of a drug.[1]

-

Lipophilicity and Bioavailability: The fluorine and trifluoromethyl substituents can modulate the lipophilicity of a molecule, which is a critical factor for membrane permeability and oral bioavailability.[1][3]

-

Binding Affinity: The strong electron-withdrawing nature of the substituents can influence the electronic environment of the molecule, potentially leading to enhanced binding affinity to biological targets.

This compound is a potential precursor for the synthesis of a variety of pharmacologically active scaffolds, including kinase inhibitors, GPCR modulators, and other targeted therapies. The reactive nature of the fluorine atoms allows for the facile introduction of various pharmacophoric elements.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for this compound is not widely available, information from structurally similar nitroaromatic and fluorinated compounds suggests that it should be handled with care.

-

Toxicity: Nitroaromatic compounds are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.

-

Irritation: It is likely to be an irritant to the eyes, skin, and respiratory system.

-

Handling: Use in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

It is imperative to consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this compound.

Conclusion

This compound is a highly activated aromatic compound with significant potential as a building block in synthetic and medicinal chemistry. Its unique combination of electron-withdrawing groups makes it an ideal substrate for nucleophilic aromatic substitution reactions, enabling the synthesis of diverse and complex molecules. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reliably inferred from related structures. As the demand for novel fluorinated pharmaceuticals and materials continues to grow, the utility of such versatile intermediates is expected to increase.

References

An In-depth Technical Guide to 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene (CAS No. 123973-36-4)

Prepared by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene, a highly functionalized aromatic building block. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, core reactivity, strategic applications, and essential safety protocols. The narrative emphasizes the chemical principles and mechanistic causality that underpin its utility as a versatile intermediate in modern synthetic chemistry.

Compound Profile and Physicochemical Properties

This compound is a strategically designed chemical intermediate. Its structure is distinguished by a dense arrangement of potent electron-withdrawing groups: a nitro group (-NO2), a trifluoromethyl group (-CF3), and two fluorine atoms. This specific substitution pattern renders the aromatic ring exceptionally electron-deficient, a feature that is central to its chemical reactivity and its value in synthetic applications, particularly in the construction of complex pharmaceutical and agrochemical agents.[1][2] The incorporation of a trifluoromethyl group is a well-established strategy in medicinal chemistry to enhance key drug properties such as metabolic stability, membrane permeability, and binding affinity.[3][4][5]

The key physicochemical properties of the compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 123973-36-4 | [6] |

| Molecular Formula | C₇H₂F₅NO₂ | [6] |

| Molecular Weight | 227.09 g/mol | [6] |

| Appearance | Light yellow to yellow liquid | [7] |

| Boiling Point | 215.8 ± 35.0 °C (Predicted) | [7] |

| Density | 1.585 ± 0.06 g/cm³ (Predicted) | [7] |

| Storage Temperature | 2-8°C | [7] |

| SMILES | O=--INVALID-LINK--c1c(F)c(C(F)(F)F)c(F)cc1 |

Synthetic Strategy: A Mechanistic Approach

While multiple routes to functionalized nitroaromatics exist, a logical and robust approach to synthesizing this compound involves the electrophilic nitration of 2,6-difluorobenzotrifluoride. This precursor is commercially available and provides the correct scaffold for the desired regiochemistry.

The core of this transformation is the generation of the potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid acts as both a catalyst and a dehydrating agent, protonating nitric acid to facilitate the loss of a water molecule and form the highly reactive nitronium ion. The subsequent electrophilic attack on the aromatic ring is directed by the existing substituents. The trifluoromethyl group is a meta-director, while the fluorine atoms are ortho, para-directors. The combined directing effects and the steric hindrance from the bulky -CF₃ group favor the introduction of the nitro group at the C4 position, yielding the target molecule.

Caption: Proposed synthesis workflow for the target compound via electrophilic nitration.

Field-Validated Laboratory Protocol for Synthesis

This protocol describes a robust method for the nitration of 2,6-difluorobenzotrifluoride. The procedure is designed to be self-validating through careful control of reaction parameters to maximize yield and purity.

Materials:

-

2,6-Difluorobenzotrifluoride (1.0 eq)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice-water bath

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reactor Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (5 mL per 10 mmol of starting material).

-

Temperature Control: Cool the flask in an ice-water bath to 0-5 °C. This low temperature is critical to control the exothermic reaction and prevent the formation of dinitrated byproducts.

-

Substrate Addition: Slowly add 2,6-difluorobenzotrifluoride (1.0 eq) to the cold sulfuric acid with continuous stirring. Maintain the temperature below 10 °C.

-

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2 mL per 10 mmol of nitric acid), keeping the mixture cool.

-

Reaction Execution: Add the prepared nitrating mixture dropwise to the reaction flask via the dropping funnel over 30-45 minutes. The rate of addition must be controlled to maintain the internal temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Quenching: Once the reaction is complete, very carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This step quenches the reaction and precipitates the product.

-

Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize residual acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude light yellow oil can be purified by vacuum distillation or column chromatography on silica gel to afford the final product with high purity.

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The primary utility of this compound stems from its high susceptibility to Nucleophilic Aromatic Substitution (SₙAr) .[8] The aromatic ring is severely electron-deficient due to the cumulative inductive and resonance effects of the nitro, trifluoromethyl, and fluoro substituents. This activation makes the ring an excellent electrophile for attack by nucleophiles.[9][10]

The reaction proceeds via a two-step addition-elimination mechanism.[9] First, the nucleophile attacks one of the carbon atoms bearing a fluorine leaving group, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[9][11] The negative charge of this complex is delocalized onto the electron-withdrawing nitro group, which provides substantial stabilization, particularly when the attack is at a position ortho or para to it.[9][10] In the second step, the aromaticity is restored by the expulsion of a fluoride ion. Both fluorine atoms at the C1 and C3 positions are activated for substitution.

Caption: Generalized mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Protocol for a Representative SₙAr Reaction

This protocol provides a template for reacting this compound with a generic amine nucleophile, such as morpholine, a common reaction in library synthesis.

Materials:

-

This compound (1.0 eq)

-

Morpholine (1.1 - 1.5 eq)

-

Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)

-

Dimethylformamide (DMF) or Acetonitrile (MeCN) as solvent

-

Standard laboratory glassware

Procedure:

-

Setup: To a round-bottom flask, add this compound (1.0 eq), the chosen solvent (e.g., DMF), and the base (e.g., K₂CO₃, 2.0 eq).

-

Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, 1.2 eq) to the stirring mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature depends on the nucleophilicity of the amine and may require empirical determination.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Workup: Cool the reaction to room temperature. Pour the mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate. The resulting crude product can be purified by column chromatography to yield the desired substituted product.

Safety, Handling, and Storage

Due to its hazardous nature, this compound must be handled with appropriate precautions.[6]

| Hazard Class | GHS Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

| Skin Irritation | H315: Causes skin irritation | Warning |

| Eye Irritation | H319: Causes serious eye irritation | Warning |

| Respiratory Irritation | H335: May cause respiratory irritation | Warning |

Handling and Personal Protective Equipment (PPE):

-

Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[6]

-

Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[6]

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[6]

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the skin with plenty of soap and water. Remove contaminated clothing.[6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[6]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area between 2-8°C.[6][7]

-

Keep away from sources of ignition, heat, and direct sunlight.[6]

Conclusion

This compound is a powerful and versatile building block for advanced chemical synthesis. Its highly activated aromatic system, tailored for nucleophilic aromatic substitution, provides a reliable platform for introducing a wide range of functionalities. For scientists in drug discovery and agrochemical development, this compound offers a strategic entry point to novel molecular architectures, with the trifluoromethyl moiety providing a proven method for enhancing pharmacokinetic and pharmacodynamic properties. Proper understanding of its reactivity and adherence to strict safety protocols are essential for leveraging its full synthetic potential.

References

- 1. nbinno.com [nbinno.com]

- 2. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. researchgate.net [researchgate.net]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. This compound CAS#: 123973-36-4 [m.chemicalbook.com]

- 8. vapourtec.com [vapourtec.com]

- 9. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of Fluorinated Aromatics in Medicinal Chemistry

An In-depth Technical Guide to 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene: A Keystone Building Block in Modern Drug Discovery

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine and trifluoromethyl groups can profoundly influence a compound's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity.[1] this compound (CAS No. 123973-36-4) has emerged as a particularly valuable building block for researchers and medicinal chemists.[] Its densely functionalized aromatic ring, featuring a trifluoromethyl group, two fluorine atoms, and a nitro group, offers a versatile platform for constructing complex molecular architectures.

This technical guide provides an in-depth analysis of this compound, detailing its physicochemical properties, a validated synthesis protocol, its reactivity, and its strategic application in pharmaceutical research. The content herein is intended for researchers, scientists, and drug development professionals seeking to leverage this potent intermediate in their synthetic programs.

Part 1: Physicochemical and Structural Characteristics

The utility of this compound stems from the unique interplay of its substituents. The trifluoromethyl and nitro groups are powerful electron-withdrawing groups, which, along with the two fluorine atoms, significantly lower the electron density of the aromatic ring. This electronic arrangement is the primary driver of the compound's characteristic reactivity, particularly its susceptibility to nucleophilic aromatic substitution (SNAr).

Quantitative Data Summary

All quantitative data for this compound is summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Weight | 227.09 g/mol | |

| Molecular Formula | C₇H₂F₅NO₂ | |

| CAS Number | 123973-36-4 | |

| Boiling Point | 215.8 ± 35.0 °C at 760 mmHg | |

| MDL Number | MFCD12924861 |

Part 2: Synthesis and Key Reactivity Profile

A reliable and scalable synthesis is critical for the utility of any chemical building block. The preparation of this compound is typically achieved through the nitration of the corresponding trifluoromethyl-difluorobenzene precursor.

Experimental Protocol: Synthesis via Electrophilic Nitration

This protocol is based on established methods for the nitration of deactivated aromatic rings.[3][4] The rationale for using a mixture of nitric and sulfuric acid (mixed acid) is that sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the high deactivation of the starting material. The reaction is conducted at a low temperature to control the exothermic reaction and minimize the formation of undesired byproducts.

Materials:

-

1,3-Difluoro-2-(trifluoromethyl)benzene

-

Fuming Nitric Acid (90%)

-

Concentrated Sulfuric Acid (98%)

-

Ice

-

Deionized Water

-

Dichloromethane (DCM)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reactor Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (3 molar equivalents).

-

Cooling: Cool the flask to -10 °C using an ice-salt bath.

-

Substrate Addition: Slowly add 1,3-difluoro-2-(trifluoromethyl)benzene (1 molar equivalent) to the sulfuric acid while maintaining the temperature below 0 °C.

-

Nitrating Mixture Preparation: In the dropping funnel, carefully prepare the nitrating mixture by adding fuming nitric acid (1.1 molar equivalents) to concentrated sulfuric acid (1 molar equivalent).

-

Nitration: Add the nitrating mixture dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 0 °C. The causality here is critical: slow addition prevents a runaway reaction and ensures regioselectivity.

-

Reaction Monitoring: After the addition is complete, stir the mixture at 0 °C for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Quenching: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring. This quenches the reaction and precipitates the crude product.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).

-

Washing: Wash the combined organic layers with deionized water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography to obtain this compound.

Caption: High-level workflow for the synthesis of this compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary value of this molecule in synthesis lies in its high reactivity towards nucleophiles via the SNAr mechanism. The nitro group, positioned para to a fluorine atom, and the trifluoromethyl group, positioned ortho, powerfully stabilize the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy for the reaction. The fluorine atom at the C-1 position is the most probable site for substitution due to this combined stabilization.

Caption: Conceptual diagram of the SNAr reaction pathway.

Part 3: Strategic Applications in Drug Development

The introduction of the 1,3-difluoro-4-nitro-2-(trifluoromethyl)phenyl moiety can confer several advantageous properties to a drug candidate.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Incorporating this ring system can block "metabolic soft spots" in a lead compound, increasing its half-life and bioavailability.[1]

-

Enhanced Potency: The highly polarized nature of the C-F bond and the electron-withdrawing character of the trifluoromethyl group can lead to stronger interactions with protein targets through hydrogen bonding, dipole-dipole interactions, or by modulating the pKa of nearby functional groups.[1][5]

-

Improved Pharmacokinetics: The trifluoromethyl group significantly increases lipophilicity, which can enhance a molecule's ability to cross cell membranes and improve its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

This building block is typically used in the lead optimization phase of drug discovery. A common strategy involves reacting it with a lead compound containing a nucleophilic handle (e.g., an amine or thiol) to introduce the fluorinated ring system.

Caption: Conceptual role in a drug discovery pipeline.

Part 4: Safety, Handling, and Storage

As with all nitroaromatic compounds, this compound must be handled with appropriate care. The following guidelines are based on safety data for this[7] and structurally related compounds.[8][9]

Hazard Summary:

-

Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[9]

-

Irritation: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[9][10][11]

Protocol for Safe Handling

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[8] Ensure an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe vapors or dust. Wash hands thoroughly after handling.[8][10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[8]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.[8]

Conclusion

This compound is more than just a chemical intermediate; it is a powerful tool for molecular engineering in the pharmaceutical sciences. Its well-defined reactivity, driven by its unique electronic structure, provides a reliable method for introducing a trifluoromethyl-difluorophenyl group—a moiety known to confer significant benefits to drug candidates. By understanding its properties, synthesis, and safe handling, researchers can effectively unlock its potential to create next-generation therapeutics.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 3. 1,3-difluoro-2-methyl-4-nitrobenzene | 79562-49-5 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 6. jelsciences.com [jelsciences.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. aarti-industries.com [aarti-industries.com]

An In-depth Technical Guide to 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms, a nitro group, and a trifluoromethyl group, imparts distinct chemical properties that make it a valuable building block for the synthesis of complex molecules. The strategic placement of these functionalities allows for selective chemical transformations, rendering it a versatile intermediate in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₂F₅NO₂ | |

| Molecular Weight | 227.09 g/mol | |

| Boiling Point | 215.8 ± 35.0 °C at 760 mmHg | |

| Density (estimated) | ~1.494 g/mL at 25 °C | [1] |

| Appearance | Expected to be a liquid or low-melting solid | |

| Solubility | Insoluble in water, soluble in organic solvents |

Note: The density is an estimate based on the structurally similar compound 4-Fluoro-3-nitrobenzotrifluoride.[1]

Synthesis and Reaction Mechanisms

The synthesis of this compound is typically achieved through the electrophilic nitration of 2,6-difluorobenzotrifluoride. The electron-withdrawing nature of the two fluorine atoms and the trifluoromethyl group deactivates the benzene ring towards electrophilic attack. However, the directing effects of these substituents guide the incoming nitro group to the 4-position.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from the nitration of 2,6-difluorotoluene)[3]

Materials:

-

2,6-Difluorobenzotrifluoride

-

Concentrated nitric acid (90%)

-

Concentrated sulfuric acid (98%)

-

Dichloromethane

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add concentrated nitric acid dropwise to the cold sulfuric acid with continuous stirring, maintaining the temperature below 10 °C.

-

Once the nitrating mixture is prepared and cooled, add 2,6-difluorobenzotrifluoride dropwise to the stirred mixture. The rate of addition should be controlled to maintain the internal temperature between 0 and 10 °C.

-

After the addition is complete, continue to stir the reaction mixture at 0-10 °C for 30 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, carefully pour the reaction mixture onto a stirred mixture of crushed ice and water to quench the reaction.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by distillation.

Applications in Drug Development

The highly substituted nature of this compound makes it a valuable scaffold for the synthesis of pharmacologically active molecules. The fluorine atoms can enhance metabolic stability, increase binding affinity, and improve the bioavailability of drug candidates.[2][3] The nitro group can be readily reduced to an amine, which can then be further functionalized.

Key Reaction Pathways for Derivatization

Caption: Key derivatization pathways for drug development.

The fluorine atoms on the aromatic ring are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro and trifluoromethyl groups. This allows for the introduction of various nucleophiles, such as amines, alcohols, and thiols, to generate a diverse library of compounds for biological screening.[4]

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. As with other nitroaromatic compounds, it is potentially toxic and should be handled by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its unique electronic and steric properties, conferred by the dense functionalization of the aromatic ring, provide a platform for the creation of novel and complex molecular architectures. A thorough understanding of its physicochemical properties, synthetic routes, and reactivity is essential for its effective utilization in the development of new therapeutic agents and advanced materials.

References

A Technical Guide to the Spectral Analysis of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the expected spectral data for 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene, a complex aromatic compound with significant potential in medicinal chemistry and materials science. In the absence of directly published spectra, this guide synthesizes data from analogous structures and first principles of spectroscopic interpretation to provide a robust predictive framework for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This document is intended to serve as a practical resource for researchers in the identification, characterization, and quality control of this and structurally related molecules.

Introduction: The Structural and Spectroscopic Challenge

This compound presents a unique confluence of functionalities that manifest in distinct and predictable ways across various spectroscopic techniques. The presence of a trifluoromethyl group, two fluorine atoms, and a nitro group on a benzene ring creates a complex electronic environment, influencing chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns. Understanding these influences is paramount for unambiguous structural elucidation and for monitoring chemical transformations involving this scaffold. This guide will deconstruct the expected spectral signatures, providing the causal logic behind the predictions to empower researchers in their experimental design and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait of the Molecular Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR will be essential for complete characterization.

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two aromatic protons. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing nature of the nitro and trifluoromethyl groups, and the fluorine substituents.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| H-5 | ~8.0 - 8.3 | d | ~8-9 | Proton ortho to the nitro group |

| H-6 | ~7.6 - 7.9 | t | ~8-9 | Proton meta to the nitro group |

Causality behind Predictions: The proton at the C-5 position (H-5) is expected to be the most downfield-shifted due to the strong deshielding effect of the adjacent nitro group. It will likely appear as a doublet due to coupling with the adjacent H-6. H-6 will be shifted further upfield and will appear as a triplet due to coupling with both H-5 and the fluorine at C-1.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will be characterized by distinct signals for each of the seven carbon atoms, with chemical shifts and multiplicities dictated by the attached and neighboring fluorine atoms.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| C-1 | ~158 - 162 | d | ~250-260 (¹JCF) | Carbon bearing Fluorine |

| C-2 | ~120 - 125 | q | ~30-35 (²JCCF) | Carbon bearing CF₃ |

| C-3 | ~155 - 159 | d | ~250-260 (¹JCF) | Carbon bearing Fluorine |

| C-4 | ~145 - 150 | s | - | Carbon bearing NO₂ |

| C-5 | ~125 - 130 | s | - | Aromatic CH |

| C-6 | ~115 - 120 | d | ~20-25 (²JCCF) | Aromatic CH |

| CF₃ | ~120 - 124 | q | ~270-275 (¹JCF) | Trifluoromethyl Carbon |

Causality behind Predictions: Carbons directly attached to fluorine (C-1 and C-3) will exhibit large one-bond carbon-fluorine coupling constants (¹JCF) and will be significantly deshielded. The carbon of the trifluoromethyl group will appear as a quartet with a very large ¹JCF. The carbon bearing the nitro group (C-4) is also expected to be significantly downfield.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a crucial technique for fluorinated compounds, offering high sensitivity and a wide chemical shift range.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| F at C-1 | ~ -110 to -115 | d | ~20-25 | Aromatic Fluorine |

| F at C-3 | ~ -115 to -120 | d | ~20-25 | Aromatic Fluorine |

| CF₃ | ~ -60 to -65 | s | - | Trifluoromethyl Fluorines |

Causality behind Predictions: The chemical shifts of the aromatic fluorine atoms will be influenced by the other substituents on the ring. They are expected to show coupling to each other. The trifluoromethyl group typically appears as a singlet in the proton-decoupled ¹⁹F NMR spectrum in a characteristic upfield region.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural confirmation.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for chemical shift referencing if required.

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Typical parameters: spectral width of 12-15 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans for adequate signal-to-noise (e.g., 1024 or more).

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F NMR spectrum.

-

Typical parameters: spectral width of ~200 ppm, acquisition time of 1-2 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

-

Trustworthiness of Protocol: This protocol is a standard, self-validating system used in synthetic chemistry laboratories worldwide. The use of a deuterated solvent and shimming ensures high-resolution spectra, while the choice of acquisition parameters balances signal-to-noise with experimental time.

Visualization of NMR Coupling

Navigating the Solubility Landscape of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene, a key intermediate in pharmaceutical and agrochemical research. In the absence of extensive empirical solubility data, this document offers a predictive framework based on the compound's distinct physicochemical properties derived from its molecular structure. We delve into the interplay of its highly fluorinated substituents and the polar nitro group to forecast its behavior across a spectrum of common organic solvents. Furthermore, this guide presents two robust, step-by-step experimental protocols—the equilibrium shake-flask method and a high-throughput kinetic nephelometry assay—to empower researchers to determine precise solubility data tailored to their specific applications. This document is intended to serve as a practical resource for scientists and professionals in drug development, enabling informed solvent selection and experimental design.

Introduction: The Significance of Solubility in a Complex Fluorinated Aromatic

This compound is a polysubstituted aromatic compound whose utility in synthetic chemistry is largely dictated by its solubility. The successful execution of reactions, purification processes, and formulation strategies hinges on a thorough understanding of how this molecule interacts with various solvent environments. Its structure, characterized by a confluence of electron-withdrawing nitro and trifluoromethyl groups, alongside two fluorine atoms on a benzene ring, presents a unique and complex solubility profile. These functional groups impart a high degree of polarity and a potential for specific intermolecular interactions, making a priori solvent selection a non-trivial challenge. This guide aims to deconstruct the molecular features of this compound to provide a reasoned prediction of its solubility and to equip researchers with the methodologies to empirically validate these predictions.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is fundamentally governed by its polarity, size, and the intermolecular forces it can form with a solvent. For this compound, the following structural attributes are paramount:

-

Aromatic Benzene Ring: A nonpolar core that favors interactions with other aromatic or nonpolar solvents through π-π stacking and van der Waals forces.

-

Nitro Group (-NO₂): A strongly polar, electron-withdrawing group capable of dipole-dipole interactions and acting as a hydrogen bond acceptor.

-

Trifluoromethyl Group (-CF₃): A highly lipophilic and electron-withdrawing group that can engage in dipole-dipole interactions and weak hydrogen bonding.

-

Fluoro Groups (-F): Electronegative substituents that contribute to the molecule's overall polarity and can act as weak hydrogen bond acceptors.

While experimental data for this compound is limited, we can estimate its properties by examining analogous compounds:

| Property | This compound (Predicted/Estimated) | 2,4-Dinitrotoluene[1][2][3] | 1,3-Difluorobenzene[4][5][6][7] | p-Nitrobenzotrifluoride[8][9] |

| Molecular Weight ( g/mol ) | 227.09 | 182.14 | 114.09 | 191.11 |

| Boiling Point (°C) | 215.8 ± 35.0 (Predicted) | ~300 | 83 | 205 |

| Melting Point (°C) | Estimated to be a low-melting solid or liquid at room temperature. | 67-70 | -59 | 42 |

| logP (Predicted) | Estimated to be in the range of 2.5 - 3.5 | 1.98 | 2.14 | 2.76 |

| Water Solubility | Very Poor[1][3][10] | 0.3 g/L (20 °C) | Insoluble | Insoluble |

Based on this analysis, this compound is predicted to be a relatively polar molecule with significant lipophilic character, likely existing as a low-melting solid or a liquid at ambient temperatures. Its solubility in water is expected to be extremely low.

Predicted Solubility in Organic Solvents:

The principle of "like dissolves like" provides a foundational framework for predicting solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF)): High solubility is predicted. The strong dipole moment of the nitro group and the overall molecular polarity will facilitate strong dipole-dipole interactions with these solvents. The ability of these solvents to act as hydrogen bond acceptors will further enhance solvation.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): Moderate to good solubility is expected. While the molecule can act as a hydrogen bond acceptor, it lacks a hydrogen bond donor. The polar nature of the alcohols will still allow for favorable dipole-dipole interactions. Solubility is likely to decrease with increasing alkyl chain length of the alcohol (e.g., higher in methanol than in butanol).

-

Nonpolar Solvents (e.g., Hexane, Cyclohexane, Toluene): Low to moderate solubility is anticipated. The nonpolar benzene ring will have favorable interactions with these solvents. However, the highly polar nitro and trifluoromethyl groups will be poorly solvated, limiting overall solubility. Toluene may show slightly better solubility than aliphatic nonpolar solvents due to potential π-π stacking interactions.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is predicted. These solvents have a moderate polarity and can effectively solvate both the polar and nonpolar regions of the molecule.

The following table summarizes the predicted solubility and provides key properties of selected organic solvents.

| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Predicted Solubility |

| Polar Aprotic | ||||

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | 189 | Very High |

| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | 153 | Very High |

| Acetonitrile | 5.8 | 37.5 | 82 | High |

| Acetone | 5.1 | 20.7 | 56 | High |

| Tetrahydrofuran (THF) | 4.0 | 7.6 | 66 | High |

| Ethyl Acetate | 4.4 | 6.0 | 77 | Moderate to High |

| Polar Protic | ||||

| Methanol | 5.1 | 32.7 | 65 | Moderate to High |

| Ethanol | 4.3 | 24.6 | 78 | Moderate |

| 2-Propanol (IPA) | 3.9 | 19.9 | 82 | Moderate |

| Nonpolar | ||||

| Toluene | 2.4 | 2.4 | 111 | Low to Moderate |

| Dichloromethane (DCM) | 3.1 | 9.1 | 40 | Good |

| Diethyl Ether | 2.8 | 4.3 | 35 | Moderate |

| Hexane | 0.1 | 1.9 | 69 | Low |

Experimental Determination of Solubility

While predictions are valuable for initial screening, empirical determination of solubility is crucial for quantitative applications. Below are two widely accepted methods.

Thermodynamic Solubility Determination: The Shake-Flask Method

This method determines the equilibrium solubility of a compound and is considered the "gold standard" for its accuracy.

Protocol:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial or flask. The excess solid should be visually apparent.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert syringe filter (e.g., PTFE).

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Determine the original concentration in the saturated solution by back-calculating from the dilution. The solubility is typically expressed in mg/mL or mol/L.

Workflow for the Shake-Flask Method

Kinetic Solubility Determination: High-Throughput Nephelometry

This method is ideal for rapid screening of solubility in the early stages of research and is particularly relevant for compounds initially dissolved in a stock solution (e.g., DMSO).[4][8][11] Nephelometry measures the light scattered by undissolved particles in a solution.[5][12]

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

-

Serial Dilution: In a microtiter plate (e.g., 96-well), perform a serial dilution of the DMSO stock solution with the target organic solvent to create a range of concentrations.

-

Incubation: Incubate the plate at a constant temperature for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation to occur.

-

Nephelometric Measurement: Measure the light scattering of each well using a plate-based nephelometer. The output is typically in Nephelometric Turbidity Units (NTU) or Relative Nephelometry Units (RNU).

-

Data Analysis: Plot the light scattering units against the compound concentration. The kinetic solubility is determined as the concentration at which a sharp increase in light scattering is observed, indicating the onset of precipitation. This "breakpoint" in the curve represents the kinetic solubility limit.

Workflow for Kinetic Solubility by Nephelometry

Conclusion and Recommendations

This compound is a molecule with a complex solubility profile, characterized by both polar and lipophilic features. Our analysis predicts that it will be most soluble in polar aprotic solvents like DMSO and DMF, with good solubility in chlorinated solvents and moderate solubility in polar protic solvents. Its solubility in nonpolar aliphatic and aromatic solvents is expected to be limited.

For researchers, it is recommended to start with polar aprotic solvents for reaction setups requiring high concentrations. For purification processes such as chromatography, a solvent system with moderate solubility (e.g., ethyl acetate/hexane mixtures) will likely be most effective.

Ultimately, the predictive framework provided in this guide should be complemented by empirical data. The detailed shake-flask and nephelometry protocols offer robust and adaptable methods for determining the precise solubility of this compound in any solvent system of interest, thereby facilitating its effective use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p-Fluoronitrobenzene | C6H4FNO2 | CID 9590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. rheolution.com [rheolution.com]

- 6. enamine.net [enamine.net]

- 7. 1,3-Difluoro-2-nitrobenzene | C6H3F2NO2 | CID 87922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. bioassaysys.com [bioassaysys.com]

- 10. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 11. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 12. bmglabtech.com [bmglabtech.com]

"1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene" structural analysis and conformation

An In-depth Technical Guide to the Structural and Conformational Analysis of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the structural and conformational properties of this compound, a polysubstituted aromatic compound of significant interest in medicinal chemistry and materials science. The strategic placement of highly electronegative fluorine atoms, a bulky trifluoromethyl group, and a strongly electron-withdrawing nitro group on a benzene scaffold creates a molecule with unique electronic characteristics and significant steric crowding. This guide details the integrated analytical approach required to fully elucidate its three-dimensional structure and preferred conformation, combining spectroscopic techniques, single-crystal X-ray diffraction, and computational modeling. The methodologies and interpretations presented herein are designed to provide researchers, scientists, and drug development professionals with a robust framework for analyzing similarly complex fluorinated molecules.

Introduction and Molecular Overview

This compound (CAS No. 123973-36-4) is a specialized chemical intermediate.[] Its molecular structure, featuring a dense arrangement of electron-withdrawing groups, imparts distinct properties that are valuable in the synthesis of advanced materials and pharmacologically active compounds. The introduction of fluorine and trifluoromethyl groups into organic molecules is a well-established strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.[2] The nitro group further enhances the electrophilic nature of the aromatic ring, making it a versatile precursor for subsequent chemical transformations.

The primary analytical challenge posed by this molecule is understanding the interplay between steric hindrance and electronic effects, which dictates the rotational conformation of the trifluoromethyl and nitro groups relative to the plane of the benzene ring. This guide systematically explores the state-of-the-art techniques used to resolve this structural complexity.

Physicochemical and Spectroscopic Data Summary

A foundational understanding begins with the molecule's basic properties. The data presented below has been compiled from supplier technical sheets and predictive models.

| Property | Value | Source |

| CAS Number | 123973-36-4 | [] |

| Molecular Formula | C₇H₂F₅NO₂ | [] |

| Molecular Weight | 227.09 g/mol | [] |

| Boiling Point | 215.8 ± 35.0 °C at 760 mmHg | |

| SMILES | [O-]--INVALID-LINK--C1=C(F)C(=C(F)C=C1)C(F)(F)F |

The presence of five fluorine atoms and a nitro group makes the molecule highly polar and electron-deficient. This electronic character is a key determinant of its reactivity, particularly its susceptibility to nucleophilic aromatic substitution.[3]

Core Analytical Workflow for Structural Elucidation

Caption: Integrated workflow for structural analysis.

Spectroscopic Analysis: Probing the Molecular Framework

Spectroscopy provides the first layer of experimental evidence, confirming the presence of key functional groups and establishing the connectivity of the atoms.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is the ideal first step for confirming the presence of the nitro (NO₂) functional group, which possesses highly characteristic and strong absorption bands due to the large change in dipole moment during its stretching vibrations.[4][5]

Expected Spectral Features:

-

Asymmetric NO₂ Stretch (ν_as): A strong, sharp band is expected in the 1550-1475 cm⁻¹ region. Conjugation with the aromatic ring typically shifts this band to a lower wavenumber compared to aliphatic nitro compounds.[4][6]

-

Symmetric NO₂ Stretch (ν_s): Another strong band should appear in the 1360-1290 cm⁻¹ range.[4][6] In aromatic nitro compounds, this band often has an intensity comparable to the asymmetric stretch.[7]

-

C-F & C-CF₃ Stretches: Strong to very strong absorptions are expected in the broad 1350-1000 cm⁻¹ region. These bands are often complex and overlapping.

-

Aromatic C=C Stretches: Medium to weak bands will appear in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretch: A weak band is expected above 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a single drop of the neat liquid sample (if liquid at room temperature) or a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

-

Background Collection: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Spectrum Acquisition: Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform ATR correction and baseline correction using the instrument software to produce the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for determining the precise atomic connectivity in solution. For this molecule, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable. The analysis of chemical shifts (δ) and spin-spin coupling constants (J) provides unambiguous proof of the substitution pattern.

Expected Spectral Features:

-

¹H NMR:

-

Two signals are expected in the aromatic region (typically δ 7.0-8.5 ppm).

-

The protons at positions 5 and 6 will be coupled to each other (a doublet of doublets pattern) and will also show smaller couplings to the fluorine atoms at positions 1 and 3.

-

-

¹⁹F NMR:

-

Three distinct signals are expected: one for the CF₃ group and one for each of the two non-equivalent aromatic fluorine atoms (F1 and F3).

-

The CF₃ signal will appear as a singlet or a finely split multiplet due to long-range couplings.

-

The signals for F1 and F3 will show couplings to each other and to the aromatic protons.

-

-

¹³C NMR:

-

Seven signals corresponding to the seven carbon atoms are expected.

-

The key diagnostic feature is the presence of large one-bond carbon-fluorine couplings (¹J_CF), typically around 250-275 Hz, for the carbons directly attached to fluorine (C1, C2-CF₃, C3).[8]

-

Smaller two-bond (²J_CF) and three-bond (³J_CF) couplings (typically 3-35 Hz) will also be observed, which are crucial for assigning the carbon signals.[8][9]

-

Experimental Protocol: Multinuclear NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H Spectrum Acquisition: Acquire a standard 1D proton spectrum. Optimize shim values for maximum resolution.

-

¹⁹F Spectrum Acquisition: Acquire a 1D fluorine spectrum. This may be done with or without proton decoupling to observe ¹⁹F-¹H couplings.

-

¹³C Spectrum Acquisition: Acquire a proton-decoupled 1D carbon spectrum. A quantitative ¹³C experiment (e.g., with inverse-gated decoupling) may be necessary for accurate integration if desired, but is generally not required for structural assignment.

-

2D NMR (COSY, HSQC, HMBC): If assignments are ambiguous, acquire 2D correlation spectra. An HSQC experiment will correlate protons to their directly attached carbons, while an HMBC experiment will show longer-range (2-3 bond) H-C correlations, which is essential for assigning quaternary carbons.

X-ray Crystallography: The Definitive Solid-State Structure

Causality: While NMR defines connectivity, it only provides solution-state averaged information. Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and torsional angles that define the conformation.[10]

Expected Structural Insights:

-

Non-planarity of Substituents: Due to severe steric hindrance between the adjacent CF₃ (at C2) and NO₂ (at C4) groups, and the fluorine atom at C3, both the CF₃ and NO₂ groups will be significantly twisted out of the plane of the benzene ring.

-

Ring Distortion: The substitution pattern may induce slight distortions in the benzene ring itself, causing it to deviate from perfect planarity. Ab initio computations on fluorinated benzenes suggest that fluorine substitution can shorten adjacent C-C bonds and alter internal ring angles.[11][12]

-

Intermolecular Interactions: The crystal packing will be dictated by intermolecular forces such as C-H···F or C-H···O interactions, though these are generally weak.[10]

Experimental Workflow: Single-Crystal X-ray Diffraction

-

Crystal Growth: Grow suitable single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

-

Data Collection: Mount a high-quality single crystal on a goniometer. Cool the crystal (typically to 100-150 K) to minimize thermal vibrations. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).

-

Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model of the atomic positions. Refine this model against the experimental data, adjusting atomic positions, and modeling thermal motion (as anisotropic displacement parameters) until the calculated and observed diffraction patterns match closely.

-

Analysis and Visualization: Analyze the final refined structure to extract bond lengths, angles, and torsion angles. Visualize the structure and crystal packing using software like Mercury or OLEX2.

Conformational Analysis: Integrating Experiment and Theory

The final stage of the analysis involves synthesizing all available data to describe the molecule's preferred shape and the dynamics of its substituents.

Key Conformational Drivers

The conformation of this compound is governed by a balance of powerful steric and electronic effects.

Caption: Factors dictating the final molecular conformation.

-

Steric Hindrance: This is the most dominant factor. The van der Waals radii of the trifluoromethyl group and the nitro group make a coplanar arrangement with the benzene ring energetically prohibitive. The molecule will adopt a conformation that minimizes these repulsive steric interactions, primarily by rotating these groups around their respective C-N and C-C bonds.

-

Electronic Effects: The strongly electron-withdrawing nature of all substituents creates significant bond dipoles. The preferred conformation will seek to minimize dipole-dipole repulsions. Furthermore, hyperconjugative interactions between the C-F bonds of the CF₃ group and the aromatic π-system, or between the nitro group and the ring, can provide additional stabilization for specific rotational angles. Studies on fluorinated piperidines and other systems have shown that such delocalization forces, alongside solvation effects, play a major role in conformational preference.[13][14]

Computational Modeling

Causality: Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool to predict the minimum-energy conformation in the absence of crystal structure data or to understand the conformational landscape in different environments (gas phase vs. solution).[15] It allows for a systematic exploration of the potential energy surface as the NO₂ and CF₃ groups are rotated.

Protocol: DFT Geometry Optimization and Frequency Calculation

-

Input Structure Generation: Build an initial 3D model of the molecule using a molecular editor.

-

Calculation Setup:

-

Method: Choose a suitable DFT functional, such as B3LYP or M06-2X.

-

Basis Set: Select a basis set appropriate for fluorinated organic molecules, such as 6-311+G(d,p) or a larger aug-cc-pVTZ.

-

Solvation Model: If modeling the solution phase, include a continuum solvation model like the Polarizable Continuum Model (PCM), specifying the solvent (e.g., water, chloroform).

-

-

Execution: Perform a geometry optimization calculation. This will iteratively adjust all geometric parameters (bond lengths, angles, dihedrals) to find the structure with the lowest electronic energy.

-

Verification: Following optimization, perform a frequency calculation at the same level of theory. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.

-

Analysis: Analyze the output to obtain the optimized geometry, predicted thermodynamic properties, and simulated IR and NMR spectra, which can be directly compared with experimental results.

Conclusion

The structural analysis of this compound is a non-trivial undertaking that exemplifies the challenges and strategies involved in characterizing highly functionalized small molecules. A definitive understanding of its structure and conformation can only be achieved through the synergistic application of multiple analytical techniques. Spectroscopic methods (NMR, IR) are essential for confirming chemical identity and connectivity. Computational modeling provides critical insights into the energetic landscape and conformational preferences. Ultimately, single-crystal X-ray diffraction offers the final, unambiguous determination of the solid-state structure. The integrated workflow detailed in this guide provides a robust and self-validating protocol for researchers, ensuring both scientific integrity and a comprehensive understanding of this and other complex substituted aromatic systems.

References

- 2. commons.lib.jmu.edu [commons.lib.jmu.edu]

- 3. nbinno.com [nbinno.com]

- 4. benchchem.com [benchchem.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 8. NMR Spectra of Benzenes Containing Trifluoromethyl Groups | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Structures of some fluorinated benzenes determined by ab initio computation | Semantic Scholar [semanticscholar.org]

- 13. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Unveiling the Profile of a Complex Molecule: A Technical Guide to the Potential Hazards and Toxicity of 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical synthesis, particularly within pharmaceutical and agrochemical research, the use of highly functionalized aromatic compounds is indispensable. 1,3-Difluoro-4-nitro-2-(trifluoromethyl)benzene, a molecule characterized by its electron-deficient aromatic ring, presents as a potentially valuable building block. However, the very features that impart its synthetic utility—the presence of nitro, fluoro, and trifluoromethyl groups—also suggest a significant potential for biological activity and, consequently, toxicity. This guide offers an in-depth examination of the potential hazards and toxicological profile of this compound, drawing upon data from structurally analogous compounds to provide a comprehensive safety framework for its handling and use.

Physicochemical Properties: A Foundation for Hazard Assessment

| Property | Predicted/Inferred Value | Source/Basis |

| Molecular Formula | C7H2F5NO2 | [1] |

| Molecular Weight | 227.09 g/mol | [1] |

| Appearance | Likely a solid or liquid | Inferred from analogs |

| Solubility | Poorly soluble in water; soluble in organic solvents | Inferred from analogs[2] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Anticipated Hazard Identification and Classification

Direct GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification for this compound is not established. However, based on the known hazards of structurally similar compounds such as difluoronitrobenzenes and nitrobenzotrifluorides, a precautionary classification is prudent.

Probable GHS Classification (based on analogs):

-

Acute Toxicity, Oral (Category 3 or 4): Harmful or toxic if swallowed.[2][3]

-

Acute Toxicity, Dermal (Category 3 or 4): Harmful or fatal in contact with skin.[4]

-

Acute Toxicity, Inhalation (Category 3 or 4): Harmful or toxic if inhaled.[3]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2][3][5]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2][3][5]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[3][5]

Signal Word: Danger or Warning[2][5]

Pictograms:

Hazard Statements (Anticipated):

Precautionary Statements (Recommended):

-

Prevention:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P264: Wash skin thoroughly after handling.[2]

-

P270: Do not eat, drink or smoke when using this product.[2]

-

P271: Use only outdoors or in a well-ventilated area.[2]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

-

Response:

-

P301 + P310 + P330: IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

-

P312: Call a POISON CENTER or doctor if you feel unwell.[2]

-

P361 + P364: Take off immediately all contaminated clothing and wash it before reuse.[4]

-

-

Storage:

-

Disposal:

-

P501: Dispose of contents/container to an approved waste disposal plant.[2]

-

Toxicological Profile: A Mechanistic Perspective

The toxicity of nitroaromatic compounds is a well-studied field. The primary mechanism of toxicity often involves the enzymatic reduction of the nitro group to form nitroso and hydroxylamino intermediates. These reactive species can lead to a cascade of detrimental cellular events.

Methemoglobinemia: A Key Concern

A hallmark of nitrobenzene and its derivatives is the induction of methemoglobinemia.[6] The hydroxylamino metabolite can oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺), forming methemoglobin, which is incapable of binding and transporting oxygen. This leads to cyanosis, fatigue, dizziness, and in severe cases, coma and death.[6] Given the structural similarities, it is highly probable that this compound shares this toxicological endpoint.

Cellular and Organ Toxicity

The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing substituents, makes it a target for nucleophilic attack by cellular macromolecules such as DNA and proteins. This can lead to mutagenicity and carcinogenicity, although specific data for this compound is lacking. Chronic exposure to nitroaromatics has been associated with damage to the liver, spleen, and central nervous system.[6]

The Role of Fluorine Substituents

The presence of fluorine and trifluoromethyl groups can modulate the toxicological profile. While the strong carbon-fluorine bond generally increases metabolic stability, biotransformation can still occur. The high lipophilicity imparted by these groups may enhance absorption and distribution into tissues, potentially increasing systemic toxicity.

Experimental Protocols for Safe Handling and Emergency Response

A proactive approach to safety is paramount when working with compounds of unknown or high toxicity. The following protocols are designed to minimize exposure and ensure a rapid and effective response in case of an incident.

Standard Operating Procedure for Handling

-

Risk Assessment: Before any new procedure, conduct a thorough risk assessment, considering the scale of the reaction, potential for aerosolization, and all possible exposure routes.

-

Engineering Controls: All manipulations of this compound should be performed within a certified chemical fume hood to prevent inhalation exposure.[3]

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. Inspect gloves for any signs of degradation before and during use.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.[5]

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Hygiene Practices: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5] Do not eat, drink, or smoke in the laboratory.[2]

-

Waste Disposal: All contaminated materials (gloves, pipette tips, etc.) and residual chemical should be disposed of as hazardous waste in accordance with institutional and local regulations.

Emergency Spill Response Workflow

Caption: Emergency response workflow for a chemical spill.

First Aid Measures: Immediate Actions are Critical

In the event of exposure, immediate and appropriate first aid is crucial.[1]